Ácido 3,4-dicloro-cinámico

Descripción general

Descripción

3,4-Dichlorocinnamic acid undergoes photodimerization in the presence of water.

Aplicaciones Científicas De Investigación

Estudios de Fotodimerización

Ácido 3,4-dicloro-cinámico: se sabe que experimenta fotodimerización en presencia de agua . Esta reacción es significativa en el estudio de los procesos fotoquímicos, que son esenciales para comprender el comportamiento de los compuestos orgánicos bajo exposición a la luz. Los investigadores pueden utilizar esta propiedad para explorar el desarrollo de fotorresistencias y otros materiales sensibles a la luz.

Síntesis de antagonistas del receptor CCR2B

Este compuesto se ha utilizado en la preparación de antagonistas del receptor CCR2B de indolopiperidina . Estos antagonistas son importantes para el desarrollo de tratamientos para enfermedades como la esclerosis múltiple, donde el receptor CCR2B juega un papel crucial en el proceso inflamatorio.

Bloque de construcción de la síntesis orgánica

Como bloque de construcción orgánico, el ácido 3,4-dicloro-cinámico sirve como precursor para varias vías sintéticas . Su estructura permite una posterior funcionalización, convirtiéndolo en un material de partida versátil para la síntesis de moléculas más complejas.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to cause skin, eye, and respiratory tract irritation , suggesting that it may interact with proteins or receptors in these tissues.

Mode of Action

It is known to undergo photodimerization in the presence of water , which could potentially alter its interactions with its targets.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

It is known to cause skin, eye, and respiratory tract irritation , which suggests that it may induce inflammatory responses or disrupt normal cellular functions in these tissues.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4-Dichlorocinnamic acid. For instance, it undergoes photodimerization in the presence of water , which could potentially affect its stability and activity.

Análisis Bioquímico

Biochemical Properties

As a derivative of cinnamic acid, it may interact with enzymes, proteins, and other biomolecules involved in phenylpropanoid metabolism

Cellular Effects

Given its structural similarity to cinnamic acid, it may influence cell function by modulating the activity of enzymes involved in phenylpropanoid metabolism This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Metabolic Pathways

3,4-Dichlorocinnamic acid, as a derivative of cinnamic acid, may be involved in phenylpropanoid metabolism This pathway involves various enzymes and cofactors, and can affect metabolic flux and metabolite levels

Propiedades

IUPAC Name |

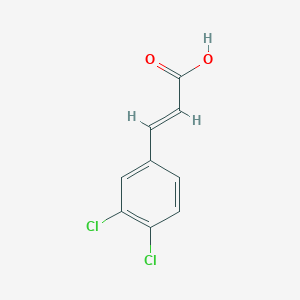

(E)-3-(3,4-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLUFPHCTSFKNR-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202-39-7, 7312-27-8 | |

| Record name | 3,4-Dichlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICHLOROCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',4'-dichlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/480625A7SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the crystal structure of 3,4-dichlorocinnamic acid and how does it influence its reactivity?

A: 3,4-Dichlorocinnamic acid tends to crystallize in a specific arrangement called the β-form. This form is characterized by a short axis of approximately 4 Angstroms and is stabilized by interactions between chlorine atoms (Cl⋯Cl) and carbon atoms (C⋯C) within the crystal lattice []. This specific arrangement allows for neighboring molecules within the crystal to react when exposed to UV light, leading to photodimerization.

Q2: What happens when 3,4-dichlorocinnamic acid crystals are exposed to UV light?

A: Upon UV irradiation, 3,4-dichlorocinnamic acid undergoes photodimerization, specifically forming the β-truxinic acid type dimer [, ]. This dimer is characterized by a cyclobutane ring formed by the joining of two molecules of 3,4-dichlorocinnamic acid at their double bonds.

Q3: Can other molecules influence the photodimerization of 3,4-dichlorocinnamic acid?

A: Research shows that the presence of certain hydrocarbons during the photodimerization of 3,4-dichlorocinnamic acid can influence both the reaction rate and the crystallinity of the resulting dimer []. Interestingly, these hydrocarbons, ranging from linear alkanes to cyclic hydrocarbons like cyclohexane and benzene, can become incorporated into the dimer structure.

Q4: What are the implications of hydrocarbons influencing the photodimerization process?

A: The ability of hydrocarbons to influence both the reaction kinetics and product properties of 3,4-dichlorocinnamic acid photodimerization suggests a complex interplay between the reactants and the surrounding environment within the crystal lattice. This finding opens avenues for controlling and tailoring the outcome of solid-state reactions by manipulating the reaction medium. Further investigation into the specific mechanisms of hydrocarbon incorporation could provide valuable insights for crystal engineering and the design of materials with specific properties [].

- Desiraju, G. R., et al. (1984). "Mixed Crystals of 6-Chloro-3,4-methylenedioxycinnamic Acid with 2,4- and 3,4-Dichlorocinnamic Acids; Structure, Topochemistry, and Intermolecular Interactions." Journal of the Chemical Society, Perkin Transactions 2, (12), 1795–1802.

- Cohen, M. D., & Green, B. S. (1973). "Reactive Crystals. II. Participation of Hydrocarbons in the Solid‐State Photodimerization of 3,4‐Dichlorocinnamic Acid." The Journal of Chemical Physics, 59(5), 2584–2590.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.